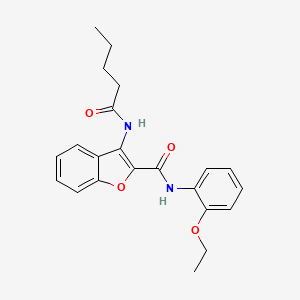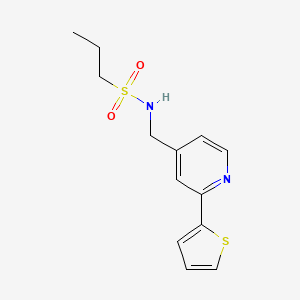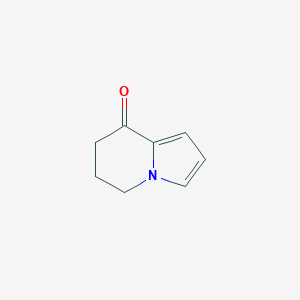![molecular formula C9H8N4S B3017173 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine CAS No. 105873-33-4](/img/structure/B3017173.png)
7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine” is a compound that belongs to the class of heterocyclic compounds known as triazolothiadiazines . These compounds are characterized by a triazolo ring fused to a thiadiazine ring. They have been found to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has shown promise in the field of oncology, particularly in the design and development of new anticancer drugs. It has been used to synthesize derivatives that target specific cancer cell lines, including breast cancer cells. These derivatives have been evaluated for their cytotoxic activities and their ability to induce apoptosis in cancer cells .
Antimicrobial Properties
This molecule is part of a class of compounds that exhibit a broad spectrum of antimicrobial activities. It has been incorporated into structures that are tested against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Uses
Derivatives of this compound have been explored for their potential analgesic and anti-inflammatory effects. This is particularly relevant in the search for new pain management solutions that can offer relief without the side effects associated with traditional analgesics .
Antioxidant Effects
The antioxidant properties of this compound are being researched for their potential to protect cells from oxidative stress. This is crucial in preventing diseases associated with free radical damage, including neurodegenerative disorders .
Antiviral Applications
Research into the antiviral capabilities of this compound is ongoing, with studies focusing on its effectiveness against various viral infections. This could lead to the development of new antiviral medications that can help manage outbreaks and epidemics .
Enzyme Inhibition
The compound has been used to create enzyme inhibitors that can interfere with the activity of enzymes involved in disease processes. For example, it has been used to develop inhibitors for enzymes like carbonic anhydrase and cholinesterase, which play roles in conditions such as glaucoma and Alzheimer’s disease .
Zukünftige Richtungen
The future directions for the research and development of “7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine” and related compounds could involve further exploration of their diverse pharmacological activities and potential applications in drug design, discovery, and development . Additionally, more studies could be conducted to understand their synthesis processes, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that these compounds may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially altering their function and leading to the observed pharmacological effects .
Biochemical Pathways
Related compounds have been associated with the inhibition of various enzymes, suggesting that they may affect multiple biochemical pathways . For instance, they have been reported to inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, including metabolism, neurotransmission, and hormone synthesis.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds . These studies can provide valuable insights into the potential ADME properties of 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine.
Result of Action
Related compounds have been reported to exhibit significant anti-inflammatory and analgesic activities . These effects suggest that 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine may exert similar effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the physicochemical properties of such compounds, including their solubility and stability, can be influenced by environmental conditions such as temperature and ph . These factors can affect the compound’s bioavailability and efficacy.
Eigenschaften
IUPAC Name |
6-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c1-5-2-3-6-7(4-5)14-9-12-11-8(10)13(6)9/h2-4H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXNKMALIYTLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017090.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)
![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)


![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)

![Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017104.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)


